Cas no 24388-85-0 (Pentanamide,N-butyl-2,2,4-trimethyl-3-oxo-)

Pentanamide,N-butyl-2,2,4-trimethyl-3-oxo- structure
24388-85-0 structure
Product name:Pentanamide,N-butyl-2,2,4-trimethyl-3-oxo-
CAS No:24388-85-0
MF:C12H23NO2
MW:213.31652
CID:276462
PubChem ID:212510

Pentanamide,N-butyl-2,2,4-trimethyl-3-oxo- Chemical and Physical Properties

Names and Identifiers

    • Pentanamide,N-butyl-2,2,4-trimethyl-3-oxo-
    • BRN 2046087
    • 24388-85-0
    • Valeramide, N-butyl-2,2,4-trimethyl-3-oxo
    • N-Butyl-2,2,4-trimethyl-3-oxovaleramide
    • N-Butyl-2,2,4-trimethyl-3-oxopentanimidic acid
    • Valeramide, N-butyl-3-oxo-2,2,4-trimethyl-
    • DTXSID70947256
    • Inchi: InChI=1S/C12H23NO2/c1-6-7-8-13-11(15)12(4,5)10(14)9(2)3/h9H,6-8H2,1-5H3,(H,13,15)
    • InChI Key: ZKIZNUSNNVSDMA-UHFFFAOYSA-N
    • SMILES: C(NC(=O)C(C)(C)C(=O)C(C)C)CCC

Computed Properties

  • Exact Mass: 213.17299
  • Monoisotopic Mass: 213.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17

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